Home > Products > Screening Compounds P75587 > 2-fluoro-N-[3-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-3-oxopropyl]benzamide
2-fluoro-N-[3-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-3-oxopropyl]benzamide -

2-fluoro-N-[3-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-3-oxopropyl]benzamide

Catalog Number: EVT-6028841
CAS Number:
Molecular Formula: C16H19FN4O2
Molecular Weight: 318.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) that exhibits high affinity for oncogenic EGFR mutants while demonstrating selectivity over wild-type EGFR []. This selectivity makes it a promising therapeutic candidate for the treatment of non-small-cell lung cancer driven by mutant EGFR. The compound is currently undergoing phase I clinical trials for this indication [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective inhibitor of Akt (protein kinase B) []. Notably, it exhibits a 24-fold selectivity for Akt1 over Akt2, which is believed to contribute to its improved cutaneous safety profile compared to other Akt inhibitors []. This characteristic makes it a promising candidate for overcoming rash, a major dose-limiting toxicity observed with other Akt inhibitors in clinical trials []. Hu7691 has received investigational new drug (IND) approval from the National Medical Products Administration (NMPA) [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound represents a novel glycine transporter 1 (GlyT1) inhibitor, designed by superimposing various chemical scaffolds to enhance inhibitory activity []. It demonstrates potent GlyT1 inhibition with an IC50 of 1.8 nM []. Further, it displays favorable pharmacokinetic properties, including good plasma exposure and sufficient brain penetration in rats, allowing for pharmacological evaluation []. This compound has shown significant effects in rodent models of schizophrenia without inducing unwanted central nervous system side effects [].

4-[((4-Carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator that acts as a haem-mimetic []. It exhibits high affinity for sGC, particularly when the native haem is oxidized or absent []. Importantly, BAY 58-2667 protects sGC from ubiquitin-mediated degradation, potentially mitigating the consequences of impaired nitric oxide (NO) signaling in endothelial dysfunction [].

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) []. It demonstrates efficacy in both pulmonary and systemic vascular beds, with its vasodilatory effects enhanced by NOS inhibition and ODQ (an sGC inhibitor) []. This suggests that BAY 60-2770 can activate the heme-oxidized form of sGC in an NO-independent manner, making it a potential therapeutic for conditions where NO signaling is compromised [].

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. It potentiates mGluR5 signaling by binding to an allosteric site shared by the mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) []. This interaction highlights the possibility of developing compounds that selectively enhance mGluR5 activity without directly activating the receptor, potentially offering therapeutic benefits for various neurological disorders.

Relevance: CDPPB shares the benzamide scaffold with 2-fluoro-N-(3-{methyl[2-(1H-pyrazol-4-yl)ethyl]amino}-3-oxopropyl)benzamide, underscoring the versatility of this chemical moiety in medicinal chemistry. Moreover, both compounds utilize substituted pyrazoles as key structural elements, albeit with different substitution patterns and roles in their respective mechanisms of action. [[18]: https://www.semanticscholar.org/paper/38e6be3c0a0c781f78f4e30c12f36f08956fe850, []: https://www.semanticscholar.org/paper/98f4d6d5163d00614b528f340790826126da65ac]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of CDPPB, also acting as a positive allosteric modulator of mGluR5 []. It exhibits selective potentiation of mGluR5-mediated responses in midbrain neurons, indicating its potential for targeted modulation of specific neuronal circuits [].

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is another analog of CDPPB, but unlike CDPPB and VU-29, it exhibits selectivity for mGluR1 over mGluR5 []. This selectivity suggests that structural modifications within the CDPPB scaffold can be tailored to target different mGluR subtypes.

Properties

Product Name

2-fluoro-N-[3-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-3-oxopropyl]benzamide

IUPAC Name

2-fluoro-N-[3-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-3-oxopropyl]benzamide

Molecular Formula

C16H19FN4O2

Molecular Weight

318.35 g/mol

InChI

InChI=1S/C16H19FN4O2/c1-21(9-7-12-10-19-20-11-12)15(22)6-8-18-16(23)13-4-2-3-5-14(13)17/h2-5,10-11H,6-9H2,1H3,(H,18,23)(H,19,20)

InChI Key

OJTHZPDJRQPGJC-UHFFFAOYSA-N

SMILES

CN(CCC1=CNN=C1)C(=O)CCNC(=O)C2=CC=CC=C2F

Canonical SMILES

CN(CCC1=CNN=C1)C(=O)CCNC(=O)C2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.